TI-Jip
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Overview
Description
This compound is derived from residues 153-163 of JNK-interacting protein-1 and is known for its selective inhibition of JNK, with minimal effects on p38 and ERK pathways . TI-Jip has been studied for its potential therapeutic applications, particularly in preventing neurodegenerative pathways and chronic inflammatory diseases .
Preparation Methods
The preparation of TI-Jip involves peptide synthesis techniques. The peptide sequence RPKRPTTLNLF is synthesized using solid-phase peptide synthesis (SPPS). The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Cleavage of the peptide from the solid support.
Purification: Purification of the peptide using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
TI-Jip primarily undergoes interactions with JNK, inhibiting its activity. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary function is to bind to JNK and inhibit its phosphorylation activity . The major product formed from this interaction is the inhibition of JNK-mediated signaling pathways, which can lead to reduced inflammation and apoptosis.
Scientific Research Applications
TI-Jip has several scientific research applications, including:
Neurodegenerative Diseases: This compound has been shown to prevent neuronal apoptosis by inhibiting JNK activity, making it a potential therapeutic agent for diseases like Alzheimer’s and Parkinson’s.
Chronic Inflammatory Diseases: By inhibiting JNK, this compound can reduce the production of pro-inflammatory cytokines, making it useful in treating conditions like rheumatoid arthritis and atherosclerosis.
Mechanism of Action
TI-Jip exerts its effects by binding to JNK and inhibiting its activity. The peptide binds to the JNK enzyme, preventing its phosphorylation and subsequent activation of downstream targets like c-Jun. This inhibition disrupts the JNK signaling pathway, leading to reduced inflammation, apoptosis, and other cellular responses mediated by JNK .
Comparison with Similar Compounds
TI-Jip is unique in its selective inhibition of JNK with minimal effects on other kinases like p38 and ERK. Similar compounds include:
SP600125: A pharmacological inhibitor of JNK, but it lacks specificity and can inhibit other kinases.
JNK Inhibitor VIII: Another JNK inhibitor with higher specificity but different peptide sequence and binding affinity.
This compound stands out due to its high specificity for JNK and minimal off-target effects, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71)/t34-,35-,37+,38+,39+,40+,41+,42+,43+,44+,45+,47+,48+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQKOFMNXWAKES-QHYOMBHZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H104N20O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1341.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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